6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTWUNMNDBPKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine can be achieved through a one-pot, three-component reaction involving 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium carbonate (K2CO3) . This method yields the desired compound in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,4-dihydro-2H-benzo[b][1,4]thiazine-6-amine, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Overview
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by a fused benzene and thiazine ring system with a nitro group at the 6-position. Its molecular formula is , and it is primarily explored for its applications in medicinal chemistry, particularly in the development of antitubercular agents.
Medicinal Chemistry
One of the most significant applications of this compound is in antimicrobial research , particularly against Mycobacterium tuberculosis. The compound functions as an inhibitor of DprE1 (decaprenylphosphoryl-β-D-ribose 2’-epimerase), an enzyme essential for the synthesis of the bacterial cell wall. By inhibiting this enzyme, the compound disrupts cell wall formation, leading to bacterial death .
Case Study: Antitubercular Activity
- Research Findings: A study demonstrated that derivatives of this compound exhibited potent antitubercular activity. The mechanism involves targeting the DprE1 enzyme, which is crucial for bacterial survival.
- Results: Compounds based on this structure showed IC50 values in the micromolar range against various strains of Mycobacterium tuberculosis.
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor beyond tuberculosis treatment. It shows promise in inhibiting other enzymes relevant to different diseases, making it a candidate for further pharmacological studies.
Synthesis of Novel Derivatives
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Researchers are exploring various derivatives that may enhance biological activity or introduce new functionalities .
Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Nitro group at 6-position | Antitubercular activity |
| BTZ043 | Benzothiazinone derivative | Antimycobacterial |
| PBTZ169 | Advanced derivative | Clinical candidate for tuberculosis |
Mechanism of Action
The mechanism of action of 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Benzo[b][1,4]oxazines
Example : 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Structural Difference : Replaces the sulfur atom in the thiazine ring with oxygen.
- Synthesis: Synthesized via similar domino aza-Piancatelli/Michael reactions but using 2-aminophenols instead of 2-aminothiophenols .
- Biological Activity : Oxazine derivatives are associated with CNS depression and are explored for neuropharmacological applications .
Table 1: Structural and Functional Comparison
Thiadiazole Derivatives
Examples: 4-Phenyl-5-phenoxy-1,2,3-thiadiazole (3e), 5-{[5-(t-Butyl)-2-methylphenyl]thio}-4-phenyl-1,2,3-thiadiazole (6e)
- Structural Features : Contain a 1,2,3-thiadiazole ring instead of a thiazine.
- Synthesis : Prepared via nucleophilic substitution reactions using sodium hydride in DMF, followed by column chromatography .
- Applications : Primarily used in materials science and as intermediates in organic synthesis.
Other Thiazine Derivatives
Example : 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
- Structural Difference : Bromine substituent at the 7-position instead of nitro.
- Applications : Used in polymer chemistry for synthesizing polyurethanes and polyamides .
Example: Dithieno[1,4]thiazines
Biological Activity
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound with significant pharmacological potential. This compound has garnered attention due to its diverse biological activities, including effects on histamine receptors and nitric oxide synthase (NOS) inhibition. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.23 g/mol. The compound features a thiazine ring structure that contributes to its biological activity.
1. Histamine H3 Receptor Affinity
Research indicates that derivatives of benzothiazine, including this compound, exhibit affinity for the histamine H3 receptor. This receptor plays a crucial role in modulating neurotransmitter release and has implications in cognitive functions and neurodegenerative diseases. A study demonstrated that certain derivatives showed promising results in functional assays for H3 receptor activity .
2. Nitric Oxide Synthase Inhibition
This compound has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS can have therapeutic implications for conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and certain forms of pain . The compound's ability to selectively inhibit nNOS over other isoforms suggests its potential for targeted therapeutic applications.
3. Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, one investigation reported that specific derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
Case Study: Pharmacological Evaluation
In a pharmacological study, the effects of this compound were evaluated in animal models to assess its impact on pain response and cognitive function. The results indicated that administration of the compound resulted in a notable reduction in pain sensitivity and enhanced memory retention in treated subjects compared to controls .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its target proteins. These studies revealed that the compound forms stable interactions with key amino acid residues within the active sites of both the H3 receptor and nNOS, providing insights into its mechanism of action .
Q & A
Q. How should researchers handle variability in antimicrobial assay results?
- Methodological Answer : Implement strict quality control for microbial cultures and growth media. Use internal standards (e.g., resazurin for viability assays) and normalize data against positive/negative controls. Robust statistical packages (e.g., R or Python’s SciPy) manage outliers and ensure reproducibility across biological replicates .
Data Management and Integration
Q. What are best practices for integrating experimental and computational data in benzothiazine research?
- Methodological Answer : Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to merge spectral data, bioactivity results, and computational predictions. Secure cloud databases with encryption () ensure data integrity. Metadata tagging (e.g., reaction conditions, assay parameters) facilitates cross-study comparisons and machine learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
